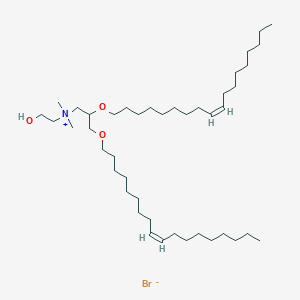![molecular formula C37H51ClN2O5 B11929531 2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(m-PEG4)-N’-hydroxypropyl-Cy5 is a polyethylene glycol (PEG)-based linker used in the synthesis of protein degraders, known as PROTACs (Proteolysis Targeting Chimeras). This compound is part of a class of molecules that facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. The compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media and its fluorescent Cy5 dye, which allows for easy tracking and visualization in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-hydroxypropyl-Cy5 typically involves the conjugation of a PEG linker to a Cy5 dye. The process begins with the activation of the PEG linker, which is then reacted with the Cy5 dye under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired specifications are met .
化学反应分析
Types of Reactions
N-(m-PEG4)-N’-hydroxypropyl-Cy5 undergoes several types of chemical reactions, including:
Substitution Reactions: The PEG linker can react with various functional groups, allowing for the attachment of different molecules.
Oxidation and Reduction Reactions: The Cy5 dye can undergo redox reactions, which can affect its fluorescence properties.
Conjugation Reactions: The compound can form stable amide bonds with primary amines, making it useful for bioconjugation applications
Common Reagents and Conditions
Common reagents used in the reactions involving N-(m-PEG4)-N’-hydroxypropyl-Cy5 include:
N-Hydroxysuccinimide (NHS) Esters: For efficient PEGylation of primary amines.
DMSO and DMF: As solvents for the reactions.
Mild Bases: Such as triethylamine, to facilitate the reactions
Major Products Formed
The major products formed from these reactions are typically conjugates of N-(m-PEG4)-N’-hydroxypropyl-Cy5 with various biomolecules, such as proteins or peptides, which retain the fluorescent properties of the Cy5 dye .
科学研究应用
N-(m-PEG4)-N’-hydroxypropyl-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in the development of diagnostic assays and imaging techniques for detecting diseases.
Industry: Applied in the synthesis of advanced materials and nanotechnology .
作用机制
The mechanism of action of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome. The Cy5 dye allows for the visualization of this process, enabling researchers to study the dynamics of protein degradation in real-time .
相似化合物的比较
N-(m-PEG4)-N’-hydroxypropyl-Cy5 can be compared with other PEG-based linkers and fluorescent dyes, such as:
N-(m-PEG4)-N’-(azide-PEG3)-Cy5: Another PEG-based linker with similar properties but different functional groups.
N-(m-PEG4)-N’-(Biotin-PEG2-Amido-PEG4)-Cy5: Contains a biotin moiety for protein enrichment applications.
MS(PEG)4 Methyl-PEG-NHS-Ester: A PEGylation reagent used for modifying proteins and peptides .
N-(m-PEG4)-N’-hydroxypropyl-Cy5 stands out due to its unique combination of a hydrophilic PEG spacer and a fluorescent Cy5 dye, making it highly versatile for various research applications.
属性
分子式 |
C37H51ClN2O5 |
|---|---|
分子量 |
639.3 g/mol |
IUPAC 名称 |
3-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
FKGCBDKCXSNHNK-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)




![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)



![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
